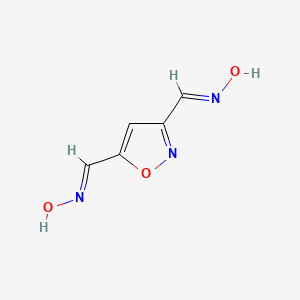
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods
the general principles of isoxazole synthesis can be applied, such as using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the hydroxyimino and carbaldehyde oxime groups.
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: A heterocycle containing two nitrogen atoms and one oxygen atom.
Uniqueness
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
(NE)-N-[[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+ |
Clé InChI |
GVBKGSDXUUDQSZ-YPCIICBESA-N |
SMILES isomérique |
C1=C(ON=C1/C=N/O)/C=N/O |
SMILES canonique |
C1=C(ON=C1C=NO)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
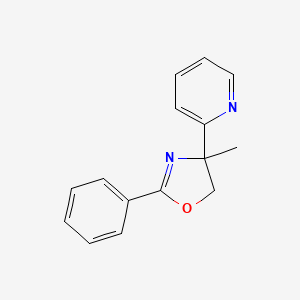


![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
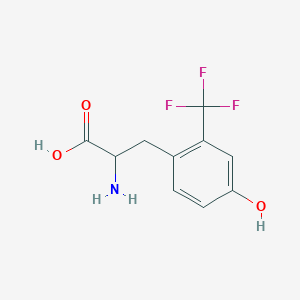
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
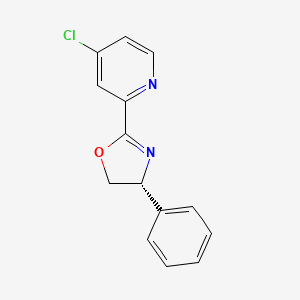

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

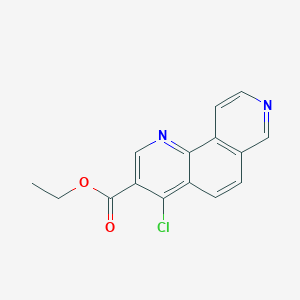
![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)

